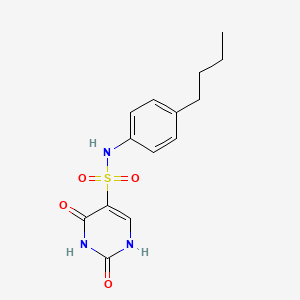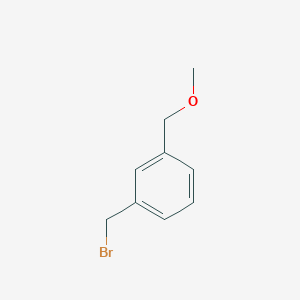![molecular formula C23H18O3 B2900439 4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 4-methylbenzoate CAS No. 111965-04-9](/img/structure/B2900439.png)
4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 4-methylbenzoate is an organic compound with a complex structure that includes both phenyl and benzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 4-methylbenzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the enone intermediate: This step involves the condensation of benzaldehyde with acetophenone in the presence of a base such as sodium hydroxide to form the enone intermediate, 3-oxo-3-phenylprop-1-en-1-yl.
Esterification: The enone intermediate is then reacted with 4-methylbenzoic acid in the presence of a catalyst such as sulfuric acid to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the enone group to an alcohol or alkane.
Substitution: The phenyl and benzoate groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 4-methylbenzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which 4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 4-methylbenzoate exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may inhibit specific enzymes or interact with cellular receptors, leading to changes in cellular pathways and functions.
Comparison with Similar Compounds
Similar Compounds
- 4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 4-fluorobenzene-1-sulfonate
- 4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 4-chlorobenzene-1-sulfonate
Uniqueness
4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 4-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
[4-[(Z)-3-oxo-3-phenylprop-1-enyl]phenyl] 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O3/c1-17-7-12-20(13-8-17)23(25)26-21-14-9-18(10-15-21)11-16-22(24)19-5-3-2-4-6-19/h2-16H,1H3/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZWWLYMFCSYQB-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=CC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=C\C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2900356.png)
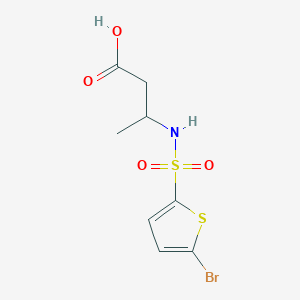
![1-(4-bromophenyl)-3-{[(4-fluorophenyl)methyl]amino}-1,2-dihydropyrazin-2-one](/img/structure/B2900358.png)
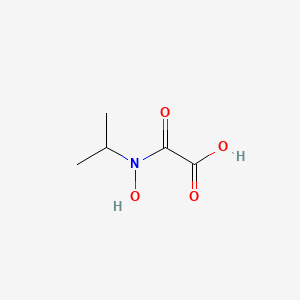

![N-{2-[benzyl(methyl)amino]-3,3,3-trifluoropropyl}prop-2-enamide](/img/structure/B2900364.png)
![6-(4-ethoxyphenyl)-2-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2900368.png)
![3-(furan-2-yl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2900370.png)
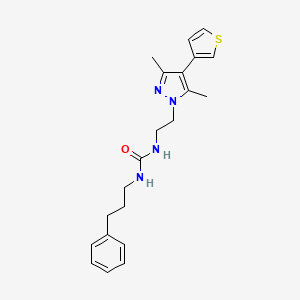
![N-(1-Cyanocyclopropyl)-2-oxo-1,3-dihydroimidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B2900373.png)
![(Propan-2-yl)({[4-(3,3,3-trifluoropropoxy)phenyl]methyl})amine](/img/structure/B2900375.png)
![N-{2-[1-methanesulfonyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2900376.png)
